molecular formula C19H17N3O3 B5972269 N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide

N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide

Cat. No. B5972269
M. Wt: 335.4 g/mol
InChI Key: BVOPSNAVMYYQNL-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide, also known as DHBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DHBC is a derivative of quinoline, a heterocyclic compound commonly found in many natural and synthetic compounds. The unique molecular structure of DHBC makes it an interesting candidate for further study in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to inhibit bacterial cell wall synthesis and disrupt bacterial membrane integrity. In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to improve glucose metabolism and reduce oxidative stress. In a study on mice with induced liver injury, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce inflammation and improve liver function. In a study on rats with induced hypertension, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is also relatively easy to synthesize, making it accessible for further study. However, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide also has limitations, including its low bioavailability and limited solubility in aqueous solutions. These limitations may affect the efficacy of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in vivo and require further optimization for clinical applications.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide. One potential direction is to further investigate the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in various disease models. Another direction is to optimize the synthesis and formulation of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide for improved bioavailability and efficacy. Additionally, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide could be studied in combination with other compounds to enhance its therapeutic potential. Overall, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has shown promising results in various fields of research and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide can be synthesized through a multistep process starting with 2-ethyl-4-quinolinecarbohydrazide. The synthesis involves the reaction of 2-ethyl-4-quinolinecarbohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit antimicrobial, anticancer, and antioxidant activities. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide showed selective cytotoxicity towards cancer cells and inhibited tumor growth in animal models. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide exhibited free radical scavenging activity and protected against oxidative stress-induced damage.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-ethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,23-24H,2H2,1H3,(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPSNAVMYYQNL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.